molecular formula C12H12N4OS B8530428 4-Anilino-2-(methylthio)-5-pyrimidinecarboxamide

4-Anilino-2-(methylthio)-5-pyrimidinecarboxamide

Cat. No.: B8530428
M. Wt: 260.32 g/mol
InChI Key: SPPUNRWIPWJKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-2-(methylthio)-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

4-anilino-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H12N4OS/c1-18-12-14-7-9(10(13)17)11(16-12)15-8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,17)(H,14,15,16)

InChI Key

SPPUNRWIPWJKEQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound prepared in Example 92 (2.15 g), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (1.74 g) and 1-hydroxybenzotriazole hydrate (1.39 g) were combined in N,N-dimethylformamide (20 mL). The mixture was stirred for 2 hours at room temperature and then concentrated aqueous ammonium hydroxide (15 mL) was added slowly. The reaction was stirred for one hour and then was diluted with ethyl acetate and sequentially washed with water and brine. The organics were dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (2.06 g) having the following physical data.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.